molecular formula C22H25NO4 B13751428 methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate

methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate

Cat. No.: B13751428
M. Wt: 367.4 g/mol
InChI Key: RDWNXSJRCDXYRG-HKWRFOASSA-N
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Description

Methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate is a complex organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.4382 g/mol. This compound is known for its unique structural features, which include a benzoate ester linked to a substituted phenylprop-1-enyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate involves several steps. One common synthetic route includes the condensation of 4-pentoxybenzaldehyde with methyl 4-aminobenzoate under specific reaction conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate can be compared with similar compounds, such as methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate While both compounds share a benzoate ester structure, they differ in their substituents and overall molecular architecture

Similar compounds include:

  • Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
  • Methyl 4-[(1Z)-1-amino-3-oxo-3-[4-(pentyloxy)phenyl]prop-1-en-1-yl]benzoate

These compounds can be used in various research and industrial applications, each offering distinct advantages based on their specific chemical properties.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate

InChI

InChI=1S/C22H25NO4/c1-3-4-5-14-27-19-12-10-17(11-13-19)21(24)15-20(23)16-6-8-18(9-7-16)22(25)26-2/h6-13,15H,3-5,14,23H2,1-2H3/b20-15-

InChI Key

RDWNXSJRCDXYRG-HKWRFOASSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C(=O)/C=C(/C2=CC=C(C=C2)C(=O)OC)\N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

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